2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid
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Overview
Description
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an aminooxy group, and a methylhexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid typically involves multiple steps One common method starts with the protection of the amino group using a benzyloxycarbonyl (Cbz) groupThe reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The aminooxy group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxycarbonyl group can yield benzoic acid derivatives, while reduction of the aminooxy group can produce primary amines .
Scientific Research Applications
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid exerts its effects involves its functional groups. The benzyloxycarbonyl group can act as a protecting group for amines, while the aminooxy group can participate in various chemical reactions. These interactions can affect molecular targets and pathways, such as enzyme active sites or receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-({[(Benzyloxy)carbonyl]amino}ethyl)boronic acid: Similar in structure but contains a boronic acid group instead of a hexanoic acid backbone.
2-({[(Benzyloxy)carbonyl]amino}oxy)acetic acid: Similar but with an acetic acid backbone instead of hexanoic acid.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-4-methylhexanoic acid is unique due to its combination of a benzyloxycarbonyl group, an aminooxy group, and a methylhexanoic acid backbone.
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylaminooxy)hexanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-3-11(2)9-13(14(17)18)21-16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
DZOCTFWSWFNRNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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